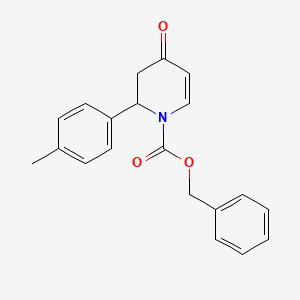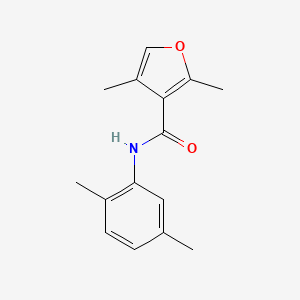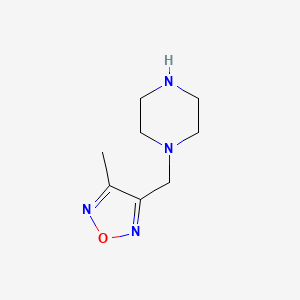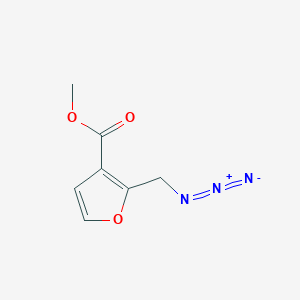
Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate, also known as BMOC, is a chemical compound that has gained significant attention in the field of scientific research. BMOC is a dihydropyridine derivative that has been synthesized using various methods. This compound has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate is not fully understood. However, it has been suggested that this compound may act as a calcium channel blocker by inhibiting the influx of calcium ions into cells. It has also been suggested that this compound may act as an antioxidant by scavenging free radicals in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce blood pressure and improve vascular function in hypertensive rats. This compound has also been shown to have antioxidant activity in vitro.
実験室実験の利点と制限
Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize using various methods, and it has been shown to have various biochemical and physiological effects. However, this compound also has several limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. It is also relatively unstable and can decompose over time, which can affect the accuracy of experimental results.
将来の方向性
There are several future directions for the study of Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate. One direction is to further investigate its potential use as an antihypertensive agent and calcium channel blocker. Another direction is to investigate its potential use as an antioxidant and its effects on oxidative stress. Additionally, further studies can be conducted to investigate the synthesis of this compound using more environmentally friendly methods. Overall, the study of this compound has the potential to lead to the development of new drugs and materials with various applications in scientific research.
合成法
Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate can be synthesized using various methods, including the Hantzsch reaction, the Biginelli reaction, and the Gewald reaction. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and ammonia with a dihydropyridine to form this compound. The Biginelli reaction involves the condensation of an aldehyde, a ketone, and urea with a dihydropyridine to form this compound. The Gewald reaction involves the condensation of a ketone, a nitrile, and a sulfur compound with a dihydropyridine to form this compound.
科学的研究の応用
Benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential use as an antihypertensive agent, a calcium channel blocker, and an antioxidant. In material science, this compound has been studied for its potential use as a precursor for the synthesis of various organic compounds. In organic synthesis, this compound has been studied for its potential use as a reagent for the synthesis of various compounds.
特性
IUPAC Name |
benzyl 2-(4-methylphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-15-7-9-17(10-8-15)19-13-18(22)11-12-21(19)20(23)24-14-16-5-3-2-4-6-16/h2-12,19H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYCLOVKCNLAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)C=CN2C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2430202.png)






![(E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2430214.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2430219.png)


![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2430224.png)
![2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2430225.png)